Array ( [bid] => 1365533 )
The chloromethyl group (CH₂Cl) in M4CMTC is a reactive electrophile, meaning it readily reacts with nucleophiles. This property allows M4CMTC to potentially act as a crosslinking agent in bioconjugation reactions. Bioconjugation involves linking biomolecules (e.g., proteins, antibodies) with other molecules (e.g., drugs, nanoparticles) to create new entities with desired properties . M4CMTC could potentially be used to attach biomolecules to surfaces or other molecules for research purposes.
The thiophene ring in M4CMTC is a five-membered aromatic heterocycle containing sulfur. Thiophene derivatives are known for their interesting electronic and optical properties, which make them valuable building blocks for functional materials . Research on similar thiophene derivatives suggests potential applications in organic electronics, solar cells, and sensors . While specific research on M4CMTC in this field is lacking, its structure suggests it could be a candidate for further exploration.
Methyl 4-(chloromethyl)thiophene-2-carboxylate is a chemical compound with the molecular formula C₇H₇ClO₂S and a molecular weight of 190.65 g/mol. It features a thiophene ring, which is a five-membered aromatic ring containing sulfur, and is characterized by the presence of a chloromethyl group (–CH₂Cl) and an ester functional group (–COOCH₃) at specific positions on the thiophene structure. This compound is notable for its electrophilic reactivity due to the chloromethyl group, making it a valuable intermediate in organic synthesis and medicinal chemistry .
Several synthesis methods have been reported for methyl 4-(chloromethyl)thiophene-2-carboxylate:
Methyl 4-(chloromethyl)thiophene-2-carboxylate has several applications in various fields:
Methyl 4-(chloromethyl)thiophene-2-carboxylate shares structural similarities with several other compounds within the thiophene family. Here are some comparable compounds:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Methyl 3-(chlorosulfonyl)thiophene-2-carboxylate | Contains a sulfonyl group instead of chloromethyl | Exhibits different reactivity due to sulfonyl presence |
| Methyl 4,5-bis(chloromethyl)thiophene-2-carboxylate | Contains two chloromethyl groups | Increased reactivity due to multiple electrophilic sites |
| Methyl 4-(bromomethyl)thiophene-2-carboxylate | Bromine instead of chlorine | Potentially different biological activity due to halogen differences |
Methyl 4-(chloromethyl)thiophene-2-carboxylate is unique due to its specific combination of functional groups that enhance its reactivity while maintaining a balance between stability and reactivity compared to other halogenated thiophenes .
Irritant